molecular formula C22H27N3O B2574634 N-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)benzamide CAS No. 922033-56-5

N-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)benzamide

Cat. No. B2574634
CAS RN: 922033-56-5
M. Wt: 349.478
InChI Key: PUOQYLCKVNYDPY-UHFFFAOYSA-N
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Description

N-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)benzamide, also known as MIPEP, is a synthetic compound that has been extensively studied for its potential therapeutic applications. MIPEP belongs to the class of compounds known as benzamides and has been shown to have a wide range of biochemical and physiological effects.

Scientific Research Applications

Antithrombotic Agents

N-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)benzamide and its derivatives have been explored for their antithrombotic potential, particularly as inhibitors of coagulation factor Xa. These investigations have led to the development of potent, orally bioavailable inhibitors with selectivity against other serine proteases, demonstrating significant potential in the treatment and prevention of thrombosis. Such compounds, through systematic development, have shown efficacy as anticoagulants for acute indications, highlighting their importance in cardiovascular research and potential therapeutic applications (Pauls, Ewing, & Choi-Sledeski, 2001).

Antitubercular Activity

Research into N-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)benzamide derivatives has also identified their potential in combatting tuberculosis. Modifications of the compound's structure have led to the evaluation of its derivatives for anti-tubercular activity, showing significant efficacy against various strains of Mycobacterium tuberculosis. These findings are crucial for the development of new therapeutic agents against tuberculosis, a pressing global health challenge, indicating a promising direction for future research in antimicrobial therapy (Asif, 2014).

Psychiatric Disorder Treatment

The compound and its analogs have been investigated for their role in the treatment of psychiatric disorders, such as depression and anxiety. Studies have found that certain derivatives can act as serotonin reuptake inhibitors and 5-HT1A/B receptor antagonists, suggesting a novel mechanism for fast-acting antidepressant and anxiolytic effects. This pharmacological profile is particularly interesting for the development of new treatments for psychiatric conditions, offering potential improvements over existing therapies in terms of efficacy and onset of action (Watson & Dawson, 2007).

Mechanism of Action

    Target of Action

    Indole derivatives have been found to bind with high affinity to multiple receptors . This makes them valuable for the development of new therapeutic derivatives.

    Mode of Action

    The exact mode of action would depend on the specific receptors that “N-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)benzamide” or “N-[2-(1-methyl-2,3-dihydro-1H-indol-5-yl)-2-(pyrrolidin-1-yl)ethyl]benzamide” binds to. Generally, these compounds may cause changes in cell signaling or function as a result of their interaction with these receptors .

    Biochemical Pathways

    Indole derivatives can affect a variety of biochemical pathways due to their ability to interact with multiple receptors . The specific pathways affected by “N-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)benzamide” or “N-[2-(1-methyl-2,3-dihydro-1H-indol-5-yl)-2-(pyrrolidin-1-yl)ethyl]benzamide” would depend on its specific receptor targets.

    Result of Action

    The molecular and cellular effects of “N-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)benzamide” or “N-[2-(1-methyl-2,3-dihydro-1H-indol-5-yl)-2-(pyrrolidin-1-yl)ethyl]benzamide” would depend on the specific receptors it interacts with and the biochemical pathways it affects .

properties

IUPAC Name

N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-pyrrolidin-1-ylethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N3O/c1-24-14-11-19-15-18(9-10-20(19)24)21(25-12-5-6-13-25)16-23-22(26)17-7-3-2-4-8-17/h2-4,7-10,15,21H,5-6,11-14,16H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUOQYLCKVNYDPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=C1C=CC(=C2)C(CNC(=O)C3=CC=CC=C3)N4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)benzamide

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